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Introduction
Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent

indicator for the quantitative measurement of intracellular sodium concentrations ([Na⁺]ᵢ). As a

cell-permeant, ratiometric dye, SBFI-AM is an indispensable tool in neuroscience, cardiac

physiology, and drug discovery for investigating the dynamics of sodium homeostasis.[1][2] Its

ratiometric nature allows for accurate measurements by minimizing the effects of experimental

variables such as dye loading, cell thickness, and photobleaching.[3][4][5]

SBFI is highly selective for sodium (Na⁺) over potassium (K⁺), with a selectivity that is

approximately 18-fold greater. This high selectivity is crucial for distinguishing Na⁺ signals in

the presence of physiological concentrations of other ions. SBFI-AM is excited by UV light and

its fluorescence emission is collected at around 505 nm. Upon binding to Na⁺, the peak

excitation wavelength of SBFI shifts from approximately 380 nm (Na⁺-free) to 340 nm (Na⁺-

bound), enabling ratiometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the use

of SBFI-AM in fluorescence microscopy.
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The use of SBFI-AM for measuring intracellular sodium relies on a multi-step process. The

acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse

across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular

esterases cleave the AM groups, trapping the now membrane-impermeant SBFI molecule

within the cell. This active form of SBFI binds to Na⁺, leading to a conformational change that

alters its fluorescence excitation properties.

The ratiometric measurement is achieved by alternately exciting the dye at 340 nm (where

fluorescence increases with Na⁺ binding) and 380 nm (the isosbestic point, largely insensitive

to Na⁺ concentration) and measuring the emitted fluorescence at ~505 nm. The ratio of the

fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium

concentration. This ratiometric approach provides a robust method for quantifying [Na⁺]ᵢ.
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Caption: Mechanism of SBFI-AM action for intracellular sodium detection.
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for SBFI-AM.

Parameter Value Reference

Excitation Wavelengths
~340 nm (Na⁺-bound), ~380

nm (Na⁺-free)

Emission Wavelength ~505 nm

Selectivity ~18-fold for Na⁺ over K⁺

Dissociation Constant (Kd) for

Na⁺
3.8 mM (in absence of K⁺)

11.3 mM (at physiological ionic

strength)

Molecular Weight ~1127.1 g/mol

Solubility DMSO

Storage Conditions -20°C, protect from light

Experimental Protocols
SBFI-AM Stock Solution (1-5 mM):

Allow the vial of SBFI-AM to equilibrate to room temperature before opening.

Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to

make a 1 mM stock solution from 1 mg of SBFI-AM (MW ~1127 g/mol ), add 887 µL of

DMSO.

Vortex briefly to ensure the dye is fully dissolved.

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated

freeze-thaw cycles.

Pluronic F-127 Stock Solution (20% w/v):
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Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous

media.

Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and

vortexing.

Store at room temperature.

Loading Buffer Preparation:

Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt

Solution (HBSS) or a HEPES-buffered saline) with a pH of 7.2-7.4.

The final working concentration of SBFI-AM is typically between 5-20 µM.

The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

Example: To prepare 1 mL of loading buffer with 10 µM SBFI-AM and 0.02% Pluronic F-

127:

Add 2 µL of 5 mM SBFI-AM stock solution to 1 mL of physiological buffer.

Add 1 µL of 20% Pluronic F-127 stock solution.

Vortex the solution thoroughly immediately before use. The loading solution should be

used within 2 hours.
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Caption: General experimental workflow for loading cells with SBFI-AM.

Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes

or coverslips) and allow them to adhere.

Washing: Gently wash the cells once with the physiological buffer to remove any residual

serum-containing medium.
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Loading: Remove the wash buffer and add the freshly prepared SBFI-AM loading buffer to

the cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The

optimal loading time and temperature may need to be determined empirically for each cell

type to ensure adequate dye loading while minimizing compartmentalization.

Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed

physiological buffer to remove extracellular dye.

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes

at 37°C to allow for complete de-esterification of the SBFI-AM to its active form.

Imaging: The cells are now ready for fluorescence imaging. It is recommended to perform

imaging in a buffer that maintains the physiological integrity of the cells.

Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light

source, a filter wheel or monochromator for rapid switching between excitation wavelengths,

and a sensitive camera (e.g., sCMOS or EMCCD). A filter set suitable for Fura-2 can also be

used for SBFI.

Excitation and Emission:

Set the excitation wavelengths to 340 nm and 380 nm.

Use a dichroic mirror and emission filter appropriate for collecting fluorescence at ~505

nm.

Image Acquisition:

Acquire a pair of images, one at 340 nm excitation and one at 380 nm excitation.

Minimize exposure times and excitation light intensity to reduce phototoxicity and

photobleaching, especially during time-lapse experiments.

Acquire a background image from a cell-free region to subtract from the cellular

fluorescence images.
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Data Analysis:

After background subtraction, calculate the ratio image by dividing the 340 nm image by

the 380 nm image on a pixel-by-pixel basis.

The resulting ratio values can be used to monitor relative changes in [Na⁺]ᵢ or can be

converted to absolute concentrations using an in situ calibration.

Applications in Research and Drug Development
SBFI-AM is a versatile tool with numerous applications:

Neuroscience: It is used to study the role of sodium dynamics in neuronal excitability,

synaptic transmission, and pathological conditions such as ischemia.

Cardiac Physiology: SBFI-AM allows for the investigation of sodium handling in

cardiomyocytes, which is critical for understanding cardiac excitation-contraction coupling

and arrhythmias.

Drug Discovery: The protocol can be adapted for high-throughput screening (HTS) to identify

and characterize compounds that modulate the activity of sodium channels, pumps (e.g.,

Na⁺/K⁺-ATPase), and exchangers. This is crucial for developing new therapies for a range of

diseases, including cardiovascular disorders and neurological conditions.

Ion Homeostasis: SBFI can be used in conjunction with other fluorescent indicators to

correlate changes in intracellular Na⁺ with other ions like Ca²⁺ and Mg²⁺, or with intracellular

pH and membrane potential.
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Caption: Key pathways regulating intracellular sodium, measurable by SBFI.

Troubleshooting
Low Fluorescence Signal:

Increase the dye loading concentration or incubation time.

Ensure the SBFI-AM stock solution is not degraded.

Check the microscope light source and filters.

High Background Fluorescence:

Ensure thorough washing after the loading step.

Check for serum in the imaging medium, which can increase background.

Dye Compartmentalization:

The dye may accumulate in organelles. Reducing the loading temperature (e.g., to room

temperature) or incubation time may mitigate this issue.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b154809?utm_src=pdf-body-img
https://www.benchchem.com/product/b154809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phototoxicity:

Reduce excitation light intensity and exposure time.

Use a neutral density filter.

Decrease the frequency of image acquisition in time-lapse experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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